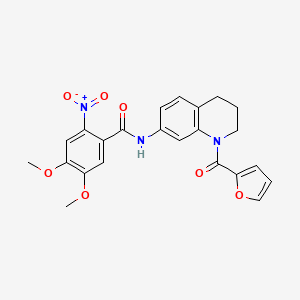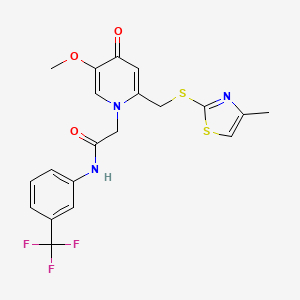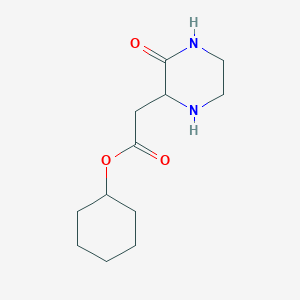
2-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid, also known as BRD-9424, is a small molecule inhibitor that has gained significant attention in scientific research for its potential therapeutic applications.
作用机制
2-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid works by binding to the bromodomain of the BRD4 protein, which is involved in the regulation of gene expression. By inhibiting the activity of this protein, this compound can prevent the expression of genes that are involved in the development and progression of diseases.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. These effects are mediated by the inhibition of the BRD4 protein and the downstream effects on gene expression.
实验室实验的优点和局限性
One of the major advantages of 2-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid in lab experiments is its high potency and specificity for the BRD4 protein, making it a valuable tool for studying the role of this protein in disease. However, one limitation is that it may not be suitable for all types of experiments, as its effects may be influenced by other factors such as cell type and experimental conditions.
未来方向
There are many potential future directions for the use of 2-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid in scientific research. One area of interest is the development of new drugs that target the BRD4 protein for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research, such as epigenetics and gene therapy.
In conclusion, this compound is a promising small molecule inhibitor that has gained significant attention in scientific research for its potential therapeutic applications. Its high potency and specificity for the BRD4 protein make it a valuable tool for studying the role of this protein in disease, and its biochemical and physiological effects have been extensively studied. While there are limitations to its use in lab experiments, there are many potential future directions for the development of new drugs and further research on its mechanism of action.
合成方法
2-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid can be synthesized using a multi-step process that involves the reaction of 5-bromoisoindoline-1,3-dione with 3-methyl-2-butanone in the presence of a base catalyst, followed by purification and isolation of the desired product. The synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
科学研究应用
2-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of a key enzyme involved in the regulation of gene expression, making it a promising target for drug development.
属性
IUPAC Name |
2-(5-bromo-1,3-dioxoisoindol-2-yl)-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO4/c1-6(2)10(13(18)19)15-11(16)8-4-3-7(14)5-9(8)12(15)17/h3-6,10H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAZTRZXTJGANQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1C(=O)C2=C(C1=O)C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Chloromethyl)-3-(2-ethoxyethyl)bicyclo[1.1.1]pentane](/img/structure/B2480257.png)

![1-(3-oxo-3-(spiro[chroman-2,4'-piperidin]-1'-yl)propyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2480261.png)



![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2480267.png)



![3-[[1-(Cyclobutanecarbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2480274.png)
![N-(4-methoxybenzyl)-4-oxo-4-(4-[1,3]thiazolo[5,4-b]pyridin-2-yl-1,4-diazepan-1-yl)butanamide](/img/structure/B2480275.png)

![3-{2-[cyano(3-ethylphenyl)amino]acetamido}-N-cyclopropylbenzamide](/img/structure/B2480280.png)